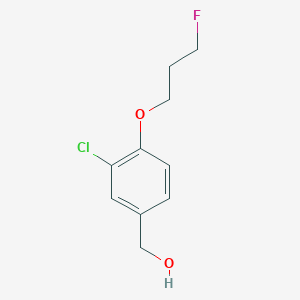

(3-Chloro-4-(3-fluoropropoxy)phenyl)methanol

Description

Chemical Identity and Nomenclature

This compound represents a specialized halogenated aromatic alcohol with the molecular formula C₁₀H₁₂ClFO₂ and a molecular weight of 218.65 grams per mole. The compound's systematic name follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positioning of each functional group on the benzene ring. The nomenclature specifically designates the chlorine atom at the 3-position (meta to the hydroxymethyl group), while the 3-fluoropropoxy substituent occupies the 4-position (para to the hydroxymethyl group). This precise naming system ensures unambiguous identification within the broader class of halogenated aromatic compounds.

The structural identity of this compound places it within the category of substituted benzyl alcohols, where the primary alcohol functionality is directly attached to an aromatic ring bearing multiple substituents. Research on related compounds indicates that the presence of both halogen atoms and ether linkages significantly influences the compound's physical and chemical properties. The Chemical Abstracts Service registry number for the closely related 2-chloro-4-(3-fluoropropoxy)phenyl)methanol is 1562412-71-8, providing a reference point for understanding the structural relationship within this chemical family.

The Simplified Molecular Input Line Entry System representation for the closely related compound is documented as "OCC1=CC=C(OCCCF)C=C1Cl". This notation provides a standardized method for representing the molecular structure in chemical databases and computational systems. The International Chemical Identifier key serves as another important identifier for precise chemical communication and database searches. These standardized identifiers are essential for researchers working with halogenated aromatic alcohols, as they enable accurate identification and cross-referencing across different chemical databases and publications.

Historical Development and Discovery

The development of halogenated aromatic alcohols, including compounds similar to this compound, emerged from the broader evolution of halogenated aromatic chemistry that began in the late nineteenth and early twentieth centuries. Historical research in halogenated aromatic compounds initially focused on simpler structures before progressing to more complex substitution patterns incorporating multiple functional groups. The systematic investigation of halogen effects on aromatic alcohols gained momentum as researchers recognized the unique properties imparted by different halogen substituents and their positional arrangements.

Early investigations into halogenated alcohols were primarily driven by their potential as solvents and intermediates in organic synthesis. Research documented in the literature demonstrates that halogenated alcohols exhibit distinctive properties as protein solvents, with their effectiveness varying significantly based on the specific halogen substituents and their electronic properties. These early findings established the foundation for understanding how halogen substitution patterns influence molecular behavior and reactivity.

The specific development of compounds containing fluoropropoxy groups represents a more recent advancement in halogenated aromatic chemistry. The incorporation of fluorinated alkoxy chains into aromatic systems reflects the growing interest in fluorine chemistry and its applications in pharmaceutical and materials science research. Studies indicate that fluorinated substituents can significantly alter the physical properties of aromatic compounds, including their solubility characteristics and biological activity profiles. The evolution toward more complex substitution patterns, such as those found in this compound, represents the current frontier in designing specialized halogenated aromatic alcohols with tailored properties.

The historical trajectory of halogenated aromatic alcohol research reveals a progression from simple monohalogenated compounds to increasingly complex structures incorporating multiple functional groups. This development reflects advancing synthetic methodologies and a deeper understanding of structure-property relationships in halogenated aromatic systems. Contemporary research continues to explore novel substitution patterns and their effects on molecular properties, positioning compounds like this compound at the forefront of current chemical research efforts.

Position in Halogenated Aromatic Alcohol Research

This compound occupies a unique position within the broader landscape of halogenated aromatic alcohol research due to its distinctive combination of structural features. Current research demonstrates that ortho-halogenated benzyl alcohols can exist in multiple conformational states, with the specific positioning of halogen substituents significantly influencing their energy profiles and chemical behavior. While this particular compound features meta-chloro substitution rather than ortho-substitution, it represents an important variation for understanding positional effects in halogenated aromatic systems.

The compound's structural complexity positions it at the intersection of several important research areas within halogenated aromatic chemistry. Studies of halogenated aromatic compounds indicate that these materials exhibit diverse applications ranging from environmental remediation to synthetic chemistry. The presence of both chlorine and fluorine atoms in this compound provides researchers with a valuable tool for investigating the comparative effects of different halogens within a single molecular framework.

Recent investigations into halogenated aromatic alcohols have revealed significant insights into their conformational preferences and intermolecular interactions. Research on ortho-halogenated benzyl alcohols demonstrates that these compounds can form intramolecular hydrogen bonds between the hydroxyl group and halogen substituents, leading to distinct conformational preferences. The meta-substitution pattern in this compound eliminates this possibility, making it an interesting comparative system for understanding the role of intramolecular interactions in determining molecular properties.

The incorporation of the fluoropropoxy group adds another layer of complexity that positions this compound within the growing field of fluorinated aromatic chemistry. Research indicates that fluorinated substituents can significantly influence the electronic properties of aromatic systems while also affecting intermolecular interactions through unique hydrogen bonding patterns. The specific positioning of the fluoropropoxy group at the para position relative to the hydroxymethyl group creates opportunities for investigating long-range electronic effects and their influence on molecular reactivity.

Properties

IUPAC Name |

[3-chloro-4-(3-fluoropropoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFO2/c11-9-6-8(7-13)2-3-10(9)14-5-1-4-12/h2-3,6,13H,1,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDXMVPSZYXDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Cl)OCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Aromatic Halogenation and Functionalization

The initial step often involves selective halogenation of phenyl rings to introduce chlorine and fluorine substituents at specific positions. For instance, a typical approach employs electrophilic aromatic substitution reactions, where chlorination and fluorination are performed sequentially or simultaneously under controlled conditions.

- Chlorination : Using reagents like N-chlorosuccinimide (NCS) or chlorine gas in the presence of catalysts such as iron or aluminum chloride facilitates regioselective chlorination at the desired position.

- Fluorination : Fluorination is more challenging due to the high reactivity of fluorine; however, electrophilic fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST) can be employed to introduce fluorine selectively.

Research Findings : A patent (WO2016185485A2) describes a process where chlorination is achieved using NCS, followed by fluorination with Selectfluor, yielding the chlorofluorophenyl intermediates with high regioselectivity.

The introduction of the 3-fluoropropoxy group onto the aromatic ring is typically accomplished via nucleophilic substitution reactions involving alkyl halides and phenolic groups.

- Method : Reacting 3-bromopropanol or 3-chloropropanol derivatives with phenolic intermediates under basic conditions (e.g., potassium carbonate in acetone or DMF) facilitates nucleophilic substitution to form the ether linkage.

- Optimization : Use of phase-transfer catalysts or microwave-assisted synthesis can improve yields and reaction times.

Research Findings : A study indicates that the reaction of phenolic compounds with 3-fluoropropyl bromide in the presence of potassium carbonate in acetone yields the desired ether efficiently.

Reduction of the Aromatic Ketone to the Corresponding Alcohol

The key step to obtain (3-Chloro-4-(3-fluoropropoxy)phenyl)methanol involves reducing the aromatic ketone or aldehyde precursor to the corresponding benzyl alcohol.

- Method : Catalytic hydrogenation using palladium on carbon (Pd/C) under mild hydrogen pressure is a common route.

- Alternative : Use of sodium borohydride (NaBH₄) in alcohol solvents can selectively reduce aldehydes or ketones without affecting other functional groups.

Research Findings : Literature reports demonstrate that NaBH₄ reduction of aromatic aldehydes bearing halogen substituents proceeds smoothly, providing high yields of the benzyl alcohol derivatives.

Purification and Characterization

Post-synthesis, purification techniques such as column chromatography, recrystallization, or distillation are employed to isolate the target compound with high purity. Characterization involves IR, NMR, and MS to confirm the structure.

Data Table: Summary of Preparation Methods

Additional Research Findings

Recent advances emphasize the importance of green chemistry and process scalability. For example:

- Microwave-assisted synthesis accelerates ether formation and halogenation steps.

- Flow chemistry techniques improve safety and control during halogenation and reduction stages.

- Use of preformed intermediates like 3-fluoropropyl bromide reduces reaction complexity and improves overall yield.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-(3-fluoropropoxy)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

Oxidation: Formation of 3-chloro-4-(3-fluoropropoxy)benzaldehyde or 3-chloro-4-(3-fluoropropoxy)benzoic acid.

Reduction: Formation of 3-chloro-4-(3-fluoropropoxy)phenylmethane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(3-Chloro-4-(3-fluoropropoxy)phenyl)methanol serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of new drugs targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it inhibits cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of specific signaling pathways like STAT3 phosphorylation.

Biological Studies

The compound is utilized in biological research to explore its interactions with enzymes and receptors. Its unique functional groups enhance binding affinity, making it a candidate for studying molecular interactions.

Case Study: Enzyme Inhibition

A study evaluated the compound's ability to inhibit specific metabolic enzymes involved in cancer progression. Results showed effective inhibition at micromolar concentrations, indicating potential for developing new enzyme inhibitors.

Materials Science

In materials science, this compound is being investigated for its potential use in developing new materials with specific properties such as fluorescence or electrical conductivity.

Case Study: Development of Conductive Polymers

Research has explored incorporating this compound into polymer matrices to enhance electrical properties, paving the way for applications in electronic devices .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Inhibition of Cell Growth : The compound has shown efficacy in reducing cell viability in cancer models.

- Induction of Apoptosis : It disrupts cellular signaling pathways leading to programmed cell death.

- Pharmacokinetics : Animal studies indicate favorable distribution characteristics when administered intraperitoneally, suggesting good bioavailability for therapeutic applications.

Mechanism of Action

The mechanism of action of (3-Chloro-4-(3-fluoropropoxy)phenyl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Pyrazolyl substituents (CAS 1517278-52-2) introduce nitrogen heteroatoms, enabling hydrogen bonding in drug-receptor interactions .

Synthetic Yields: Analogous compounds synthesized via nucleophilic substitution (e.g., 4-(benzyloxy)-3-phenethoxyphenol) achieve yields up to 96% under optimized conditions . However, fluorinated derivatives like N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)quinazolin-4-amine (compound 74) exhibit lower yields (~28%) due to steric challenges .

Biological Activity: Compounds with fluoroalkoxy or trifluoromethyl groups demonstrate protozoan growth inhibition (e.g., IC50 values <1 µM for Trypanosoma brucei), attributed to enhanced membrane permeability and target binding . Methylsulfanyl-containing derivatives (CAS 2167495-12-5) show activity against Plasmodium falciparum, likely due to sulfur’s redox-modulating properties .

Physicochemical Properties: LogP Values: Fluorinated phenylmethanols generally exhibit logP values between 0.7–2.5, correlating with improved blood-brain barrier penetration compared to non-fluorinated analogs . Solubility: Hydroxymethyl groups enhance water solubility, making these compounds suitable for aqueous formulation in drug delivery .

Biological Activity

2,4-Dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various receptor tyrosine kinases (RTKs). This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine involves cyclocondensation reactions of specific precursors. For example, the reaction of alpha-halomethylbenzylketones with 2,6-diamino-4-hydroxypyrimidine has been reported as a method to obtain this compound. Various substitutions in the phenyl ring can lead to different derivatives with distinct biological activities .

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

Recent studies have demonstrated that derivatives of 2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine exhibit potent inhibitory effects on VEGFR-2. Specifically, compounds synthesized with varied substitutions showed enhanced activity compared to standard inhibitors such as semaxanib. For instance:

| Compound | IC50 (nM) | Comparison to Semaxanib |

|---|---|---|

| Compound A | 20 | 100-fold more potent |

| Compound B | 50 | 40-fold more potent |

| Compound C | 160 | 8-fold more potent |

These findings suggest that specific structural modifications can significantly enhance the inhibitory potency against VEGFR-2 .

The mechanisms underlying the biological activity of 2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine include:

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cell lines by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This dual action leads to increased cell death in treated cells.

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in various cancer cell lines, which contributes to its effectiveness as an anticancer agent.

- Inhibition of Angiogenesis : By targeting VEGFR-2 and other RTKs, the compound disrupts angiogenesis processes essential for tumor growth and metastasis .

In Vivo Studies

In a mouse orthotopic model of melanoma, treatment with specific derivatives of 2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine resulted in significant tumor growth inhibition compared to controls. The treated groups exhibited reduced angiogenesis and metastasis, highlighting the therapeutic potential of these compounds in oncology .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substituents on the phenyl ring greatly influence the biological activity. For example:

- Compounds with electron-withdrawing groups showed increased potency against VEGFR-2.

- The presence of halogens (e.g., chlorine) enhanced cytotoxicity across various cancer cell lines.

This relationship underscores the importance of molecular design in developing effective inhibitors based on the pyrrolo[3,4-d]pyrimidine scaffold .

Q & A

Basic Research Question

- HPLC-MS : Provides retention time (e.g., ~1.29 minutes under QC-SMD-TFA05 conditions) and mass confirmation (e.g., m/z 789 [M+H]+ for related analogs) .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons, fluoropropoxy chain integration) .

- FT-IR : Identify functional groups (e.g., -OH stretch at ~3300 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹) .

How can density-functional theory (DFT) guide the study of this compound’s electronic properties?

Advanced Research Question

DFT methods (e.g., B3LYP hybrid functional) predict:

- Electron distribution : Assess chloro/fluoro substituents’ electron-withdrawing effects on the aromatic ring .

- Reactivity hotspots : Identify nucleophilic/electrophilic sites for further functionalization (e.g., para positions relative to electron-withdrawing groups) .

- Validation : Compare computed vibrational spectra (IR) or NMR chemical shifts with experimental data to refine models .

How can researchers resolve contradictions in reported reaction yields for fluoropropoxy substitution?

Advanced Research Question

Discrepancies may arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 3-fluoropropanol, improving yields .

- Catalyst choice : Transition metals (e.g., CuI) or phase-transfer catalysts can accelerate substitution kinetics .

- Byproduct analysis : Use LC-MS to detect side products (e.g., over-alkylation) and optimize reaction time/temperature .

What intermediates are critical in the synthesis pathway, and how are they stabilized?

Basic Research Question

- Nitro intermediates : 3-Chloro-4-(3-fluoropropoxy)nitrobenzene is reduced to the corresponding aniline, requiring inert atmospheres (N₂/Ar) to prevent oxidation .

- Boronate esters : For Suzuki-Miyaura coupling, intermediates like (2-chloro-4-boronophenyl)methanol are stabilized using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

- Amine protection : Acetylation or Boc protection prevents undesired reactions during subsequent steps .

What strategies enhance regioselectivity in fluoropropoxy substitution reactions?

Advanced Research Question

- Directed ortho-metalation : Use directing groups (e.g., -NH₂) to control fluoropropoxy positioning .

- Steric effects : Bulky bases (e.g., DBU) favor substitution at less hindered positions .

- Computational modeling : DFT predicts transition-state energies to identify regioselective pathways .

How do chloro and fluoro substituents influence the compound’s stability under varying pH conditions?

Advanced Research Question

- Acidic conditions : The electron-withdrawing -Cl and -F groups increase susceptibility to hydrolysis; stability studies (pH 1–13) show degradation at pH <2 or >10 .

- Thermal stability : TGA/DSC analyses reveal decomposition temperatures, with fluoropropoxy chains lowering thermal stability compared to non-fluorinated analogs .

What computational models predict biological target interactions for this compound?

Advanced Research Question

- Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock, incorporating solvent effects .

- QSAR models : Correlate substituent electronegativity (Cl/F) with inhibitory activity against biological targets (e.g., kinases) .

How can researchers troubleshoot low yields in carbodiimide-mediated coupling reactions involving this compound?

Advanced Research Question

- Activation efficiency : Ensure excess coupling agents (e.g., EDC·HCl) and additives (e.g., HOBt) to minimize racemization .

- Solvent optimization : Use anhydrous DMF or DCM to enhance reagent solubility and reaction homogeneity .

- Byproduct quenching : Add scavengers (e.g., polymer-bound trisamine) to remove excess carbodiimide .

What are optimal storage conditions to prevent degradation of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.